TrkA Inhibitory Potency – GW441756 vs. GNF‑5837
GW441756 inhibits TrkA with an IC₅₀ of 2 nM in a cell‑free enzymatic assay . In contrast, the pan‑Trk inhibitor GNF‑5837 exhibits a 4‑fold higher IC₅₀ of 8 nM against TrkA under comparable assay conditions . This potency difference becomes significant when low‑nanomolar target engagement is required to fully suppress TrkA autophosphorylation in cellular models.
| Evidence Dimension | TrkA IC₅₀ (in vitro kinase assay) |
|---|---|
| Target Compound Data | 2 nM (GW441756) |
| Comparator Or Baseline | 8 nM (GNF‑5837) |
| Quantified Difference | 4‑fold lower IC₅₀ for GW441756 |
| Conditions | Cell‑free TrkA kinase assay; IC₅₀ values from independent studies but measured with recombinant TrkA enzyme and ATP‑based detection |
Why This Matters
A 4‑fold potency advantage allows complete TrkA inhibition at lower compound concentrations, reducing the risk of off‑target effects that arise at higher doses.
